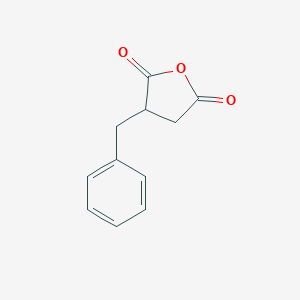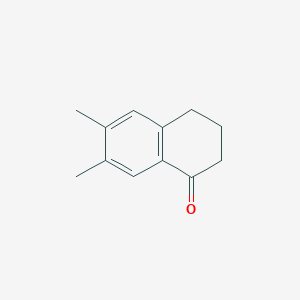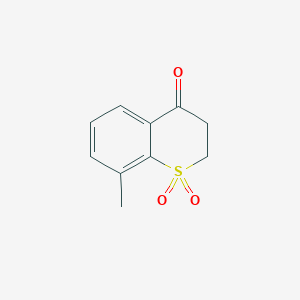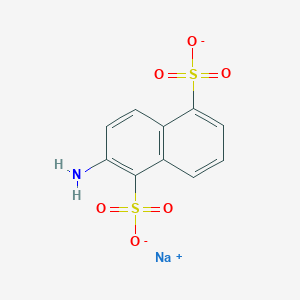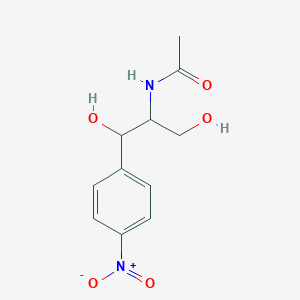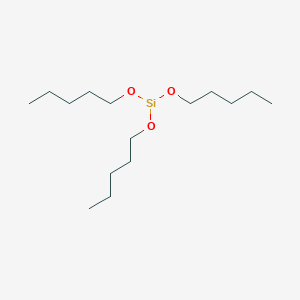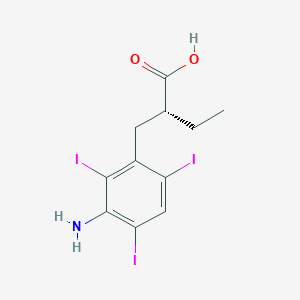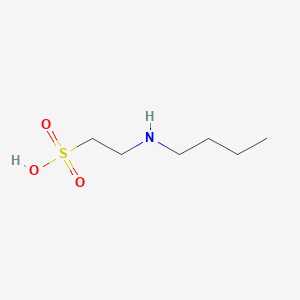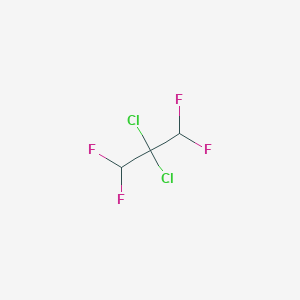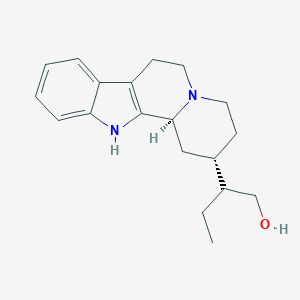
Fluorescein-digalactoside
Descripción general
Descripción
Fluorescein is a fluorescent compound that has been extensively studied due to its unique spectral properties and its ability to exist in multiple forms. The research on fluorescein has revealed that it can exist in three solid forms: yellow, red, and a newly isolated colorless form. Each of these forms has a distinct structure, which has been elucidated using spectroscopic methods, particularly infrared absorption. The colorless form is characterized by a lactone structure, the red solid is identified as having a p-quinone structure, and the yellow solid is described as a zwitterion with a positive charge distributed over the oxygen-bearing ring .
Synthesis Analysis
The synthesis of fluorescein and its derivatives, including fluorescein-digalactoside, is not detailed in the provided papers. However, understanding the structural differences among the solid forms of fluorescein is crucial for the synthesis of specific derivatives. The synthesis process would likely involve the careful control of conditions to favor the formation of the desired form, which could then be functionalized further to attach galactoside moieties .
Molecular Structure Analysis
The molecular structure of fluorescein is complex and can undergo various prototropic forms in aqueous solution. The study of these forms has shown that fluorescein can exist in seven prototropic forms, with the neutral form being a mixture of lactone (70%), zwitterionic (15%), and quinoid (15%) forms. The molecular structure of fluorescein is highly dependent on the pH of the environment, which influences the ionization state of the molecule. The pKa values for the ionization transitions of the neutral xanthene, carboxylic acid, and cationic xanthene groups have been determined to be 6.3, and 3.1–3.4, respectively, with lactonization occurring at a pKa of 2.4 .
Chemical Reactions Analysis
The chemical reactions of fluorescein, particularly in aqueous solution, involve prototropic transitions that are influenced by the pH of the solution. The absorption data analysis has identified the forms of fluorescein present in solution and their corresponding pKa values. These transitions between forms are crucial for understanding the reactivity of fluorescein and its derivatives in various environments. The spectral properties of these forms have been characterized, which is essential for predicting the behavior of fluorescein in chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorescein are closely tied to its prototropic forms and their spectral characteristics. The absorption and emission spectra of the different forms of fluorescein have been identified, with the quinoid and monoanion forms having similar absorption spectra, and the zwitterion spectrum being similar to that of the cation but blue-shifted by 3 nm. The emission spectra of the monoanion and quinoid forms are also similar but not identical. These spectral properties are indicative of the physical and chemical behavior of fluorescein in various environments and are essential for its application as a fluorescent probe .
Aplicaciones Científicas De Investigación
-
Detection of β-galactosidase Activity
- Field : Biochemistry and Molecular Biology
- Application Summary : Fluorescein-digalactoside is used as a fluorescent sensor for β-galactosidase, a lysosomal hydrolytic enzyme that plays a significant role in the catalytic hydrolysis of glycosidic bonds . The abnormality of β-Gal in cells is associated with many diseases such as ganglioside deposition, primary ovarian cancer, and also the occurrence of cell senescence .
- Methods : The fluorescein-digalactoside substrate undergoes two reactions: its two galactose moieties are cleaved by intracellular β-galactosidase and its chloromethyl moiety reacts with glutathione and possibly other intracellular thiols to form a membrane-impermeant, peptide–fluorescent dye adduct .
- Results : The detection of β-galactosidase activity in vivo based on fluorescent sensors due to their high sensitivity, selectivity and spatiotemporal resolution imaging .
-
Real-time Tracking and In Vivo Visualization
- Field : Biomedical Research
- Application Summary : Fluorescein-digalactoside is used in the development of precise and rapid methods to monitor β-galactosidase activity, which is crucial for early cancer diagnoses and biological research .
- Methods : Activatable optical probes have become a powerful tool for real-time tracking and in vivo visualization with high sensitivity and specificity .
- Results : The use of these probes has enhanced the detection accuracy, especially with aggregation-induced emission (AIE) for background minimization and cell permeability promotion .
-
Cellular Imaging
- Field : Cellular Biology
- Application Summary : Fluorescein-digalactoside is used for cellular imaging, particularly for detecting β-galactosidase activity within cells . This is important as β-galactosidase is a vital biomarker for cell senescence and primary ovarian cancers .
- Methods : The fluorescein-digalactosidase substrate is loaded into the cell using various techniques such as pinocytic cell-loading, microinjection, or hypotonic shock . Once inside the cell, the substrate undergoes two reactions: its two galactose moieties are cleaved by intracellular β-galactosidase and its chloromethyl moiety reacts with glutathione and possibly other intracellular thiols to form a membrane-impermeant, peptide–fluorescent dye adduct .
- Results : This method allows for the sensitive detection of β-galactosidase activity within cells, which can be visualized using fluorescence microscopy .
-
Gene Expression Studies
- Field : Genetics
- Application Summary : Fluorescein-digalactosidase is used as a reporter enzyme to study gene expression and regulation in biological systems, especially for Escherichia coli β-galactosidase, which is well characterized and encoded by the LacZ gene .
- Methods : Various methods have been developed to evaluate β-gal activity for biological research, including colorimetry, electrochemistry, positron emission tomography (PET), magnetic resonance imaging (MRI) and so forth .
- Results : These methods provide a powerful way to visualize dynamic biological processes in living cells and organisms owing to their high detection sensitivity, excellent resolution and non-invasive real-time detection abilities .
-
Glycosidase Detection
- Field : Biochemistry
- Application Summary : Fluorescein-digalactosidase is used as a sensitive fluorogenic substrate for detecting β-galactosidase . This is important as β-galactosidase plays a significant role in the catalytic hydrolysis of glycosidic bonds .
- Methods : The substrate is loaded into the cell using various techniques such as pinocytic cell-loading, microinjection, or hypotonic shock . Once inside the cell, the substrate undergoes two reactions: its two galactose moieties are cleaved by intracellular β-galactosidase and its chloromethyl moiety reacts with glutathione and possibly other intracellular thiols to form a membrane-impermeant, peptide–fluorescent dye adduct .
- Results : This method allows for the sensitive detection of β-galactosidase within cells .
-
Near-Infrared Imaging
- Field : Biomedical Imaging
- Application Summary : Fluorescein-digalactosidase is used in the development of near-infrared (NIR) imaging techniques . This is crucial for visualizing dynamic biological processes in living cells and organisms with high detection sensitivity, excellent resolution, and non-invasive real-time detection abilities .
- Methods : Fluorescent probes are divided into two main categories of “always-on” probes and activatable probes . Fluorescence imaging in the near-infrared window (NIR-I, 650–900 nm; NIR-II, 1000–1700 nm) has gained more attention and been designed for biological analytes/microenvironmental factors .
- Results : These NIR fluorophores could effectively decrease background interference and achieve deeper penetration with superior imaging qualities .
Safety And Hazards
Direcciones Futuras
Fluorescence- and image-guided surgery are rapidly evolving fields that aim to bridge the gap between preoperative imaging and the intraoperative environment to improve surgical outcomes . Developments in novel molecular fluorophores, laser speckle contrast imaging, and augmented reality show promise in clinical adoption .
Propiedades
IUPAC Name |
3',6'-bis[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]spiro[2-benzofuran-3,9'-xanthene]-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H32O15/c33-11-21-23(35)25(37)27(39)30(45-21)42-13-5-7-17-19(9-13)44-20-10-14(43-31-28(40)26(38)24(36)22(12-34)46-31)6-8-18(20)32(17)16-4-2-1-3-15(16)29(41)47-32/h1-10,21-28,30-31,33-40H,11-12H2/t21-,22-,23+,24+,25+,26+,27-,28-,30-,31-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTOBILYWTYHOJB-WBCGDKOGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O)OC6=C3C=CC(=C6)OC7C(C(C(C(O7)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)OC6=C3C=CC(=C6)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H32O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20170431 | |
| Record name | Fluorescein-digalactoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20170431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
656.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fluorescein-digalactoside | |
CAS RN |
17817-20-8 | |
| Record name | Fluorescein-digalactoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017817208 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluorescein-digalactoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20170431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



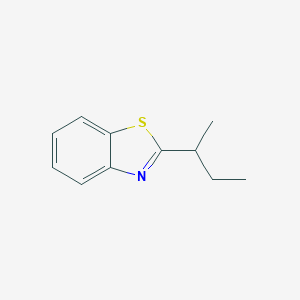
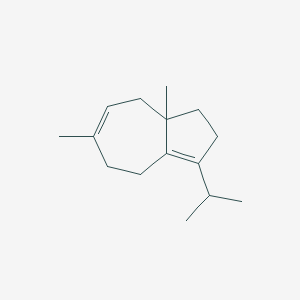
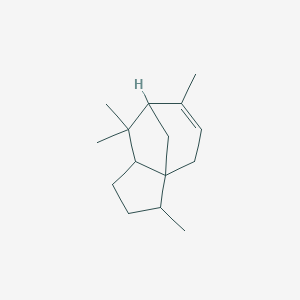
![2,5-dichloro-4-[4-[[5-[[4-chloro-6-(4-sulfoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonic acid](/img/structure/B97731.png)
